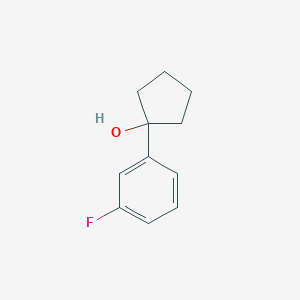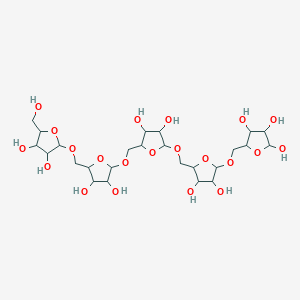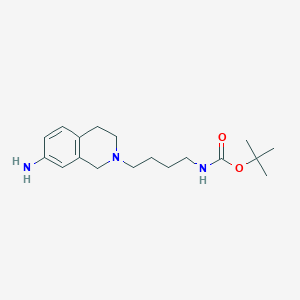
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of continuous flow reactors and optimization of reaction conditions for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, derivatives of isoquinoline, including this compound, are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isoquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 7-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Uniqueness
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is unique due to its specific substitution pattern on the isoquinoline core. This unique structure can lead to distinct reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)butyl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-9-4-5-10-21-11-8-14-6-7-16(19)12-15(14)13-21/h6-7,12H,4-5,8-11,13,19H2,1-3H3,(H,20,22) |
InChI Key |
LYQASEITVKYGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1CCC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


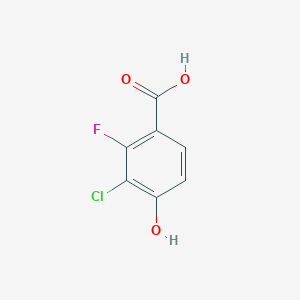
![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
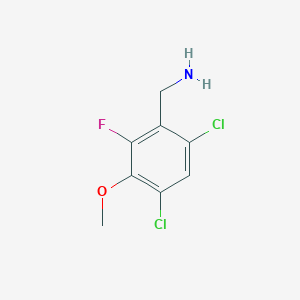
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)


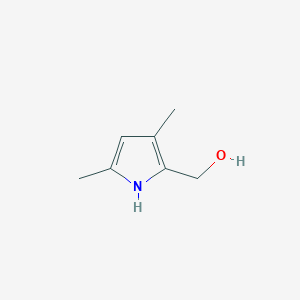

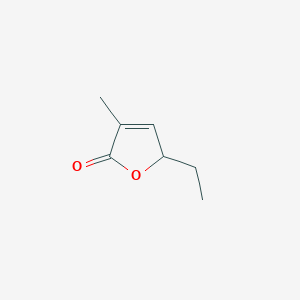
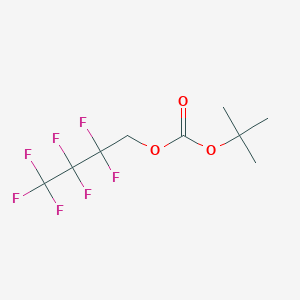

![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
